(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methyl acetate
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Overview
Description
(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methyl acetate is an organic compound with the molecular formula C9H14O5 and a molecular weight of 202.21 g/mol . It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of two methoxy groups and an acetate group attached to the furan ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methyl acetate typically involves the reaction of furan with methanol in the presence of a catalyst. One common method involves the electrolysis of furan in methanol, which leads to the formation of 2,5-dimethoxy-2,5-dihydrofuran . This intermediate can then be acetylated to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methyl acetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of an acid to form 2-hydroxy-1,4-butanedial.
Hydrogenation: Hydrogenation of the compound can lead to the formation of butanedial.
Diels-Alder Reaction: It can participate in Diels-Alder reactions with dienes to form adducts.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid.
Hydrogenation: Requires a hydrogen source and a catalyst, such as palladium on carbon.
Diels-Alder Reaction: Involves the use of dienes under controlled temperature conditions.
Major Products Formed
Hydrolysis: 2-hydroxy-1,4-butanedial.
Hydrogenation: Butanedial.
Diels-Alder Reaction: Various adducts depending on the diene used.
Scientific Research Applications
(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to form reactive intermediates that can interact with various biomolecules . These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-2,5-dihydrofuran: A closely related compound with similar chemical properties.
2,5-Dihydro-2,5-dimethoxy-2-methylfuran: Another derivative of furan with different substituents.
Uniqueness
Its ability to undergo various chemical reactions and form diverse products makes it valuable in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C9H14O5 |
---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
(2,5-dimethoxy-2H-furan-5-yl)methyl acetate |
InChI |
InChI=1S/C9H14O5/c1-7(10)13-6-9(12-3)5-4-8(11-2)14-9/h4-5,8H,6H2,1-3H3 |
InChI Key |
PNBHKLXBFOBICU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1(C=CC(O1)OC)OC |
Origin of Product |
United States |
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